molecular formula C9H10N2O3 B15134157 2-cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid

2-cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid

Cat. No.: B15134157
M. Wt: 194.19 g/mol
InChI Key: JUPKTRONKJHTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring with a cyclobutyl group attached at the 2-position, a keto group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of cyclobutanone with urea in the presence of a base, followed by oxidation to introduce the keto group at the 4-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The pyrimidine ring can participate in substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized pyrimidine derivatives.

Scientific Research Applications

2-Cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-oxo-5H-pyrimidine-5-carboxylic acid
  • 2-Cyclopentyl-4-oxo-5H-pyrimidine-5-carboxylic acid
  • 2-Cyclohexyl-4-oxo-5H-pyrimidine-5-carboxylic acid

Comparison: 2-Cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-cyclobutyl-4-oxo-5H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)5-2-1-3-5/h4-6H,1-3H2,(H,13,14)

InChI Key

JUPKTRONKJHTOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=O)C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.